molecular formula C23H27N3O3 B2897975 1-(4-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one CAS No. 1252905-48-8

1-(4-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one

Cat. No.: B2897975
CAS No.: 1252905-48-8
M. Wt: 393.487
InChI Key: BICQODUFSVTOHK-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure substituted with a 4-methoxyphenyl group and a 4-(4-methylphenyl)piperazine-1-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of a suitable precursor, such as a γ-lactam.

    Introduction of the 4-Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxy-substituted benzene ring is introduced.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through a coupling reaction, such as a reductive amination or an acylation reaction, using 4-(4-methylphenyl)piperazine as a reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

1-(4-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving similar structures.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one would depend on its specific application. In a medicinal context, it might interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one: Similar structure with a chlorine substituent instead of a methyl group.

    1-(4-Methoxyphenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one: Similar structure with a fluorine substituent instead of a methyl group.

Uniqueness

1-(4-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one is unique due to the specific combination of substituents on the pyrrolidin-2-one core, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups may confer distinct electronic and steric properties compared to its analogs.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-17-3-5-19(6-4-17)24-11-13-25(14-12-24)23(28)18-15-22(27)26(16-18)20-7-9-21(29-2)10-8-20/h3-10,18H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICQODUFSVTOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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